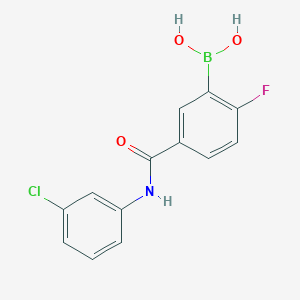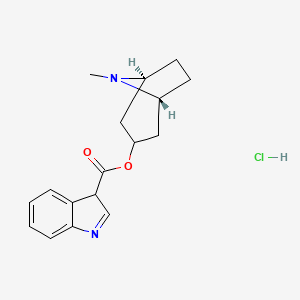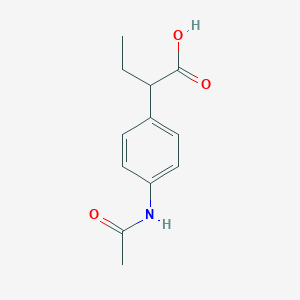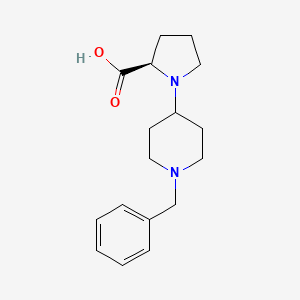
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both boronic acid and fluorine functionalities in the molecule makes it a versatile reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained between 0°C and room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, thereby optimizing the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-(3-chlorophenylcarbamoyl)-2-fluorophenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with other chemical species.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less versatile in certain reactions.
2-Fluorophenylboronic Acid: Similar in structure but lacks the 3-chlorophenylcarbamoyl group, which can affect its reactivity.
3-Chlorophenylboronic Acid: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both fluorine and carbamoyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic organic chemistry, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions.
属性
分子式 |
C13H10BClFNO3 |
|---|---|
分子量 |
293.49 g/mol |
IUPAC 名称 |
[5-[(3-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-1-3-10(7-9)17-13(18)8-4-5-12(16)11(6-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI 键 |
OLJOGILHEQPBPK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)

![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)




![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)

